N,N'-dibenzhydrylethane-1,2-diamine;hydrochloride

mGluR7 subtype selectivity allosteric agonist

mGluR7 subtype studies are routinely confounded by non-selective orthosteric agonists like L-AP4, which activate all group III mGluRs and exhibit poor oral bioavailability. AMN082 is the sole commercially available mGluR7 allosteric agonist that combines absolute subtype selectivity with oral activity and blood-brain barrier penetrance. • Zero activation of mGluR1-6 or mGluR8 at concentrations up to 10 μM, enabling definitive mGluR7 mechanistic attribution. • Oral bioavailability and CNS target engagement eliminate the need for invasive intracerebroventricular cannulation in chronic rodent behavioral models. • Supplied as ≥98% pure white to off-white solid; stable under desiccated storage at +4°C (short-term) or -20°C (long-term).

Molecular Formula C28H29ClN2
Molecular Weight 429.0 g/mol
CAS No. 97075-46-2
Cat. No. B1662905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-dibenzhydrylethane-1,2-diamine;hydrochloride
CAS97075-46-2
SynonymsAMN 082;  AMN-082;  AMN082; N,N'-bis[di(phenyl)methyl]ethane-1,2-diamine
Molecular FormulaC28H29ClN2
Molecular Weight429.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C28H28N2.ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-30H,21-22H2;1H
InChIKeyOQWHMBBNPNSOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.7 [ug/mL] (The mean of the results at pH 7.4)

N,N'-Dibenzhydrylethane-1,2-diamine Hydrochloride (CAS 97075-46-2) Overview and Product Identity


N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride (AMN082) is a symmetric diarylethylenediamine compound with the molecular formula C28H28N2·2HCl and a molecular weight of 465.45 g/mol [1]. It was first characterized in 2005 as the first selective metabotropic glutamate receptor 7 (mGluR7) allosteric agonist and remains the only widely available pharmacological tool compound with this specific receptor profile [2]. The compound is supplied as a white to off-white solid with purity ≥99% (HPLC) from reputable vendors and requires desiccated storage at +4°C for short-term or −20°C for long-term stability . Its unique value proposition lies in its demonstrated oral bioavailability and blood-brain barrier penetrance, properties not shared by alternative orthosteric mGluR agonists [2].

Why mGluR7 Agonists Cannot Be Interchanged: The Unique Profile of N,N'-Dibenzhydrylethane-1,2-diamine Hydrochloride


The group III metabotropic glutamate receptor family (mGluR4, mGluR6, mGluR7, mGluR8) shares high sequence homology, yet functional roles of individual subtypes diverge substantially in neurological and psychiatric disorders [1]. Traditional pharmacological approaches have relied on broad-spectrum orthosteric agonists such as L-2-amino-4-phosphonobutyrate (L-AP4), which activate all group III mGluRs non-selectively, confounding subtype-specific mechanistic interpretation [1]. Furthermore, orthosteric agonists typically exhibit poor oral bioavailability and limited brain penetration, restricting their utility to ex vivo or locally administered applications [2]. AMN082 circumvents both limitations: it is the only commercially available tool that combines mGluR7 subtype selectivity with oral activity and blood-brain barrier penetrance [2]. Generic substitution with alternative mGluR7-targeting agents is not possible because no other compound simultaneously provides this specific combination of pharmacological properties. Procurement decisions must therefore be guided by the specific experimental requirements that only AMN082 can fulfill [3].

Quantitative Comparative Evidence: How N,N'-Dibenzhydrylethane-1,2-diamine Hydrochloride Differentiates from Analog Compounds


mGluR7 Subtype Selectivity: AMN082 Shows No Activity at Other mGluR Subtypes up to 10 µM

AMN082 demonstrates exclusive selectivity for mGluR7 over all other metabotropic glutamate receptor subtypes. In transfected mammalian cells, AMN082 potently inhibits cAMP accumulation (EC50 = 64 nM) and stimulates GTPγS binding (EC50 = 290 nM) in cells expressing mGluR7 [1]. At concentrations up to 10 μM, AMN082 showed no appreciable activating or inhibitory effects at mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, mGluR8, or selected ionotropic glutamate receptors [1]. This stands in contrast to the broad-spectrum group III orthosteric agonist L-AP4, which activates mGluR4, mGluR6, mGluR7, and mGluR8 non-selectively .

mGluR7 subtype selectivity allosteric agonist

Allosteric Activation Mechanism: AMN082 Acts via Transmembrane Domain Site Distinct from Orthosteric Ligands

AMN082 activates mGluR7 via a novel allosteric site in the transmembrane heptahelical domain, a mechanism distinct from orthosteric agonists that bind to the extracellular venus flytrap domain [1]. Chimeric receptor studies confirmed that the AMN082 binding site resides in the transmembrane region of mGluR7 [1]. Critically, AMN082 has little to no effect on the potency of orthosteric ligands, indicating that its allosteric site does not compete with the glutamate/L-AP4 binding pocket [1]. This contrasts with orthosteric agonists such as L-AP4, which bind directly to the conserved extracellular domain present across all group III mGluRs .

allosteric modulation transmembrane domain biased signaling

Synergistic Glutamate Release Inhibition in Parkinson's Disease Model: AMN082 Outperforms PHCCC (53% vs. 42% Inhibition)

In an ex vivo Parkinson's disease model using rat substantia nigra pars reticulata (SNpr) prisms, AMN082 and the mGluR4 positive allosteric modulator PHCCC were compared for their ability to inhibit KCl-evoked [3H]-D-aspartate release when co-administered with a sub-threshold concentration of L-AP4 (1 µM) [1]. AMN082 inhibited release by 53%, while PHCCC inhibited release by 42% under identical conditions [1]. The mGluR8-selective agonist (S)-3,4-DCPG failed to inhibit release entirely [1]. Furthermore, intranigral injection of AMN082 reversed reserpine-induced akinesia in rats, an effect blocked by the group III antagonist CPPG, confirming mGluR7-specific mediation [1].

Parkinson's disease glutamate release substantia nigra

In Vivo Behavioral Efficacy: AMN082 Reverses Akinesia in Parkinson's Model While (S)-3,4-DCPG Fails

In the reserpine-treated rat model of Parkinson's disease, intranigral injection of AMN082 produced significant reversal of akinesia, an effect that was completely blocked by pre-treatment with the group III mGluR antagonist CPPG, confirming mGluR7-dependent action [1]. PHCCC similarly reversed akinesia via mGluR4 activation [1]. In contrast, the mGluR8-selective agonist (S)-3,4-DCPG failed to reverse reserpine-induced akinesia, demonstrating that not all group III mGluR subtypes contribute equally to motor recovery [1].

akinesia reversal Parkinson's disease behavioral pharmacology

Pharmacokinetic Properties and Metabolite Context: AMN082 vs. Its Major Metabolite Met-1

AMN082 is orally active and brain penetrant, enabling systemic administration for in vivo studies [1]. However, profiling in rat liver microsomes revealed rapid metabolism (t½ < 1 min) to a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1) [2]. In vitro selectivity profiling showed that AMN082 has appreciable affinity at the norepinephrine transporter (NET) (Ki = 1,385 nM), while Met-1 demonstrates physiologically relevant binding at serotonin transporter (SERT) (Ki = 323 nM), dopamine transporter (DAT) (Ki = 3,020 nM), and NET (Ki = 3,410 nM) [2]. This metabolic conversion is critical for data interpretation: behavioral effects observed beyond 4 hours post-dose may involve monoaminergic mechanisms rather than pure mGluR7 activation [2].

pharmacokinetics blood-brain barrier metabolism

Solubility and Formulation Compatibility: AMN082 Dihydrochloride Salt Form Enables Higher Aqueous Solubility

The dihydrochloride salt form of AMN082 (CAS 97075-46-2) provides solubility advantages over the free base form (CAS 83027-13-8) for in vitro and in vivo applications. AMN082 dihydrochloride is soluble to 100 mM in DMSO and to 2 mM in water with gentle warming . In contrast, the free base exhibits lower DMSO solubility at 12.5 mg/mL and requires ultrasonic warming and heating to 60°C for dissolution [1]. For aqueous formulations, the dihydrochloride salt enables stock solution preparation at 5 mM in water, whereas the free base requires co-solvent systems such as 10% DMSO plus 90% (20% SBE-β-CD in saline) [1].

solubility formulation salt form

Recommended Research and Industrial Application Scenarios for N,N'-Dibenzhydrylethane-1,2-diamine Hydrochloride (CAS 97075-46-2)


mGluR7-Specific Pharmacological Studies Requiring Subtype-Exclusive Selectivity

This compound is the only available tool for experiments that demand unambiguous attribution of effects to mGluR7 activation. Unlike broad-spectrum orthosteric agonists (e.g., L-AP4) that activate multiple group III mGluR subtypes, AMN082 shows no activity at mGluR1-6 or mGluR8 up to 10 μM [1]. This property is essential for studies investigating the specific contribution of mGluR7 in synaptic plasticity, neurotransmitter release modulation, or behavioral pharmacology without confounding off-target receptor activation.

In Vivo CNS Studies Requiring Oral Dosing and Blood-Brain Barrier Penetrance

For preclinical in vivo studies where systemic administration and CNS target engagement are required, AMN082 provides oral bioavailability and brain penetrance unmatched by alternative group III mGluR modulators [1]. This enables long-term behavioral studies in rodent models of anxiety, depression, Parkinson's disease, and addiction without the need for intracerebroventricular or intranigral cannulation. However, researchers should note that AMN082 undergoes rapid metabolism (t½ < 1 min in rat liver microsomes) to a monoaminergic-active metabolite (Met-1), necessitating careful time-course controls for studies exceeding 4 hours post-dose [2].

Parkinson's Disease Research Focusing on SNpr Glutamate Release and Motor Recovery

In Parkinson's disease models, AMN082 demonstrates superior efficacy in inhibiting glutamate release in the substantia nigra pars reticulata (53% inhibition vs. 42% for PHCCC) and reliably reverses reserpine-induced akinesia in rats [1]. Researchers investigating the role of presynaptic mGluR7 in regulating excessive subthalamonigral glutamate transmission should prioritize this compound over mGluR4 PAMs or mGluR8 agonists, which show lower or no efficacy in this specific disease-relevant assay [1].

Allosteric Modulation Studies of Family 3 GPCR Transmembrane Domain Signaling

AMN082 serves as a prototype compound for investigating allosteric agonist activity mediated exclusively through the transmembrane heptahelical domain of family 3 G protein-coupled receptors [1]. Unlike orthosteric agonists that require the extracellular venus flytrap domain for activation, AMN082 directly activates mGluR7 signaling via an allosteric site in the transmembrane region without affecting orthosteric ligand potency [1]. This property makes it uniquely valuable for studies examining biased signaling, allosteric modulation mechanisms, and transmembrane domain-targeted drug discovery programs.

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